4-(2,4-dimethoxyphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol
Overview
Description
4-(2,4-dimethoxyphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol, also known as DPTT, is a member of the triazole family of compounds. Triazoles are heterocyclic compounds that contain a five-membered ring composed of two carbon atoms and three nitrogen atoms. DPTT is a thiol derivative of triazole, which means that it contains a sulfur atom bonded to a hydrogen atom. This compound has been found to have various scientific research applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2,4-dimethoxyphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed that this compound can induce apoptosis in cancer cells by activating the caspase pathway. Caspases are enzymes that play a crucial role in the process of apoptosis. This compound can also inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In addition to its anticancer properties, this compound has been found to have antioxidant properties. This means that it can protect cells from oxidative stress, which is a common cause of cellular damage. This compound has also been shown to have anti-inflammatory properties, which can be beneficial in the treatment of various inflammatory conditions.
Advantages and Limitations for Lab Experiments
4-(2,4-dimethoxyphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high level of purity when recrystallized. This compound is also stable under normal laboratory conditions and has a long shelf life. However, one limitation of using this compound in lab experiments is that it can be toxic to certain cell types at high concentrations. Therefore, it is important to use appropriate safety measures when handling this compound.
Future Directions
There are several future directions for research on 4-(2,4-dimethoxyphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol. One area of research is to further investigate the mechanism of action of this compound. This could lead to the development of more effective treatments for cancer and other diseases. Another area of research is to explore the potential use of this compound in combination with other drugs to enhance its anticancer properties. Additionally, research could be conducted to determine the optimal dosage and administration route for this compound in clinical settings.
Scientific Research Applications
4-(2,4-dimethoxyphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol has been found to have various scientific research applications. One of the most significant applications of this compound is in the field of cancer research. This compound has been shown to have anticancer properties and can inhibit the growth of cancer cells. This is because this compound can induce apoptosis, which is a process of programmed cell death that is essential for the elimination of cancer cells.
properties
IUPAC Name |
4-(2,4-dimethoxyphenyl)-3-propyl-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-4-5-12-14-15-13(19)16(12)10-7-6-9(17-2)8-11(10)18-3/h6-8H,4-5H2,1-3H3,(H,15,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPFAVSHQIYDBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=S)N1C2=C(C=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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